Iothalamate sodium is an organic iodine compound extensively used as a radiographic contrast medium. Its primary function is to enhance the visibility of body structures during imaging procedures by blocking x-rays. The degree of opacity it provides is directly proportional to the amount of the contrast agent present in the path of the x-rays, which allows for the visualization of structures that do not naturally contain iodine9.
The mechanism by which iothalamate sodium functions as a contrast agent is based on its ability to block x-rays. When administered, it distributes throughout the body and its presence in tissues or cavities enables the differentiation of these areas from surrounding structures on radiographic images. The contrast between iodine-containing regions and non-iodine-containing regions is what allows clinicians to visualize and assess anatomical details and potential pathologies9.
In the field of diagnostic imaging, iothalamate sodium has been used to enhance the accuracy of computerized transverse axial tomography, particularly for the diagnosis of intracranial lesions. Studies have shown that the use of iothalamate sodium significantly improves the diagnostic accuracy and the enhancement of tissue density in brain tumors, abscesses, and other intracranial disorders1.
Iothalamate sodium has also been compared with other urographic agents in terms of renal excretion. It has been found that sodium iothalamate affects tubular reabsorption of sodium and chloride differently than its methylglucamine counterpart, suggesting an advantage of sodium-linked agents in urography3.
The effects of iothalamate sodium on renal vascular resistance (RVR) have been investigated using isolated perfused rat kidney models. The studies indicate that sodium iothalamate can cause a biphasic change in RVR, which is mediated by its hyperosmolality rather than its chemical content4.
In cardiology, there have been case studies where the injection of sodium iothalamate has been associated with the precipitation of ventricular tachycardia, especially in patients undergoing treatment with certain medications. This highlights the importance of understanding potential adverse drug interactions when using contrast media5.
Comparative studies have been conducted to evaluate the performance of sodium iothalamate against other contrast media. These studies have assessed aspects such as nephrogram scores, side effects, blood pressure, and pulse-rate profiles, and cardiac arrhythmias, finding that sodium iothalamate is often superior or comparable to other agents678.
Sodium iothalamate has been subjected to standardized toxicity tests and has been found to be less toxic than other concentrated media used for intravascular injections. Its high radiodensity and low viscosity make it a preferred choice for angiographic procedures7.
Research has demonstrated that iothalamate sodium can inhibit the active transport of sodium in biological systems, such as the urinary bladder of the toad. This inhibition is reversible and may provide insights into the clinical toxicities associated with the use of contrast media2.
CAS No.: 1334714-66-7
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 282727-46-2
CAS No.: 215023-65-7